molecular formula C17H20ClN3O3S2 B11405958 Ethyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11405958
M. Wt: 413.9 g/mol
InChI Key: UXGXUQYBWWDXJU-UHFFFAOYSA-N
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Description

ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrimidine ring substituted with a propylsulfanyl group and a thiophene ring with ethyl ester and amide functionalities

Preparation Methods

The synthesis of ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the pyrimidine and thiophene rings, followed by their functionalization. The synthetic route typically starts with the preparation of the pyrimidine ring through cyclization reactions involving appropriate precursors such as anilines, aryl ketones, and sulfur-containing reagents . The thiophene ring is then synthesized and functionalized with ethyl ester and amide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.

    Hydrolysis: The ester and amide groups can undergo hydrolysis in the presence of acids or bases, yielding carboxylic acids and amines.

Scientific Research Applications

ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H20ClN3O3S2

Molecular Weight

413.9 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H20ClN3O3S2/c1-5-7-25-17-19-8-11(18)13(20-17)14(22)21-15-12(16(23)24-6-2)9(3)10(4)26-15/h8H,5-7H2,1-4H3,(H,21,22)

InChI Key

UXGXUQYBWWDXJU-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)Cl

Origin of Product

United States

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